2,4,6-Trimethyl-3-nitropyridine
Overview
Description
2,4,6-Trimethyl-3-nitropyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring. This compound has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-nitropyridine typically involves the nitration of 2,4,6-trimethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C8H11N+HNO3→C8H10N2O2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 2,4,6-Trimethyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethyl-3-nitropyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2,6-Dimethyl-4-nitropyridine
- 2,4,6-Trimethyl-3-nitrobenzaldehyde
Comparison: 2,4,6-Trimethyl-3-nitropyridine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2,4,6-trimethyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBHNBZGFVDCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372684 | |
Record name | 2,4,6-trimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-55-4 | |
Record name | 2,4,6-trimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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